molecular formula C15H17N3O2 B13994889 tert-butyl (3-(1H-indazol-6-yl)prop-2-yn-1-yl)carbamate

tert-butyl (3-(1H-indazol-6-yl)prop-2-yn-1-yl)carbamate

Cat. No.: B13994889
M. Wt: 271.31 g/mol
InChI Key: BJGORJZODPUUDI-UHFFFAOYSA-N
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Description

Tert-butyl (3-(1H-indazol-6-yl)prop-2-yn-1-yl)carbamate is a synthetic organic compound that features an indazole ring, a propynyl group, and a tert-butyl carbamate moiety

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (3-(1H-indazol-6-yl)prop-2-yn-1-yl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: TBHP, palladium catalyst.

    Reduction: LiAlH4, ethanol.

    Substitution: Various nucleophiles, solvents like dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can lead to the formation of ketones or alcohols, while substitution reactions can introduce various functional groups onto the indazole ring or propynyl group .

Mechanism of Action

The mechanism of action of tert-butyl (3-(1H-indazol-6-yl)prop-2-yn-1-yl)carbamate involves its interaction with specific molecular targets and pathways. The indazole ring can interact with various enzymes and receptors, potentially inhibiting their activity. The propynyl group may also play a role in the compound’s biological activity by facilitating interactions with cellular components .

Comparison with Similar Compounds

Properties

Molecular Formula

C15H17N3O2

Molecular Weight

271.31 g/mol

IUPAC Name

tert-butyl N-[3-(1H-indazol-6-yl)prop-2-ynyl]carbamate

InChI

InChI=1S/C15H17N3O2/c1-15(2,3)20-14(19)16-8-4-5-11-6-7-12-10-17-18-13(12)9-11/h6-7,9-10H,8H2,1-3H3,(H,16,19)(H,17,18)

InChI Key

BJGORJZODPUUDI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC#CC1=CC2=C(C=C1)C=NN2

Origin of Product

United States

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